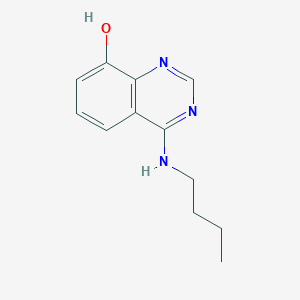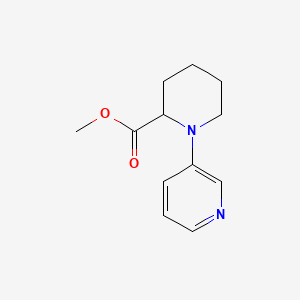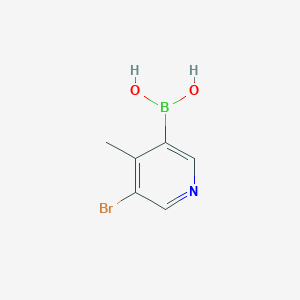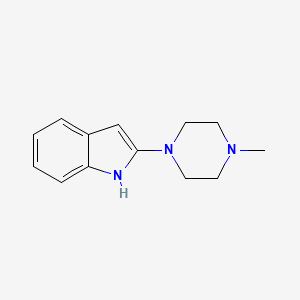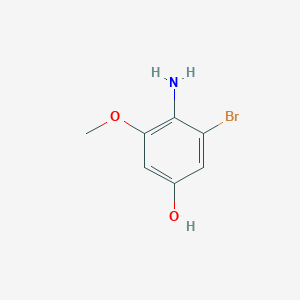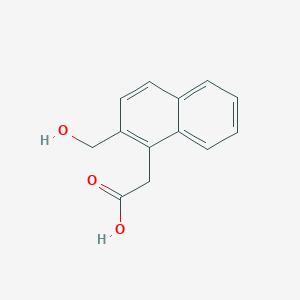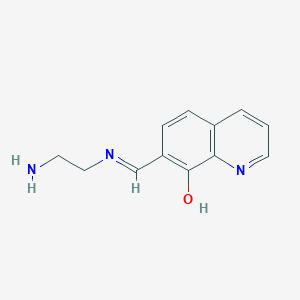
7-(((2-Aminoethyl)imino)methyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(((2-Aminoethyl)imino)methyl)quinolin-8-ol is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the aminoethyl group and the imino group attached to the quinoline ring enhances its chemical reactivity and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((2-Aminoethyl)imino)methyl)quinolin-8-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 8-hydroxyquinoline with 2-aminoethylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
7-(((2-Aminoethyl)imino)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
Aplicaciones Científicas De Investigación
7-(((2-Aminoethyl)imino)methyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other quinoline derivatives.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 7-(((2-Aminoethyl)imino)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. It can also intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
7-((2-Aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate: A quinoline derivative with similar fluorescent properties.
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Another quinoline derivative with anticancer activity.
Uniqueness
7-(((2-Aminoethyl)imino)methyl)quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its fluorescent properties make it particularly valuable in scientific research and industrial applications .
Propiedades
Número CAS |
189365-08-0 |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
7-(2-aminoethyliminomethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H13N3O/c13-5-7-14-8-10-4-3-9-2-1-6-15-11(9)12(10)16/h1-4,6,8,16H,5,7,13H2 |
Clave InChI |
LBIYDTOHEIBYDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2)C=NCCN)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


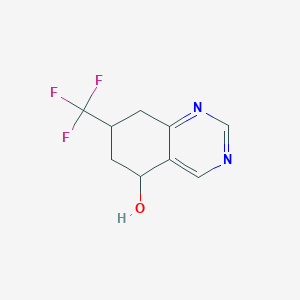

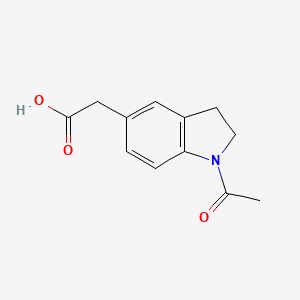
![Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one](/img/structure/B15068082.png)
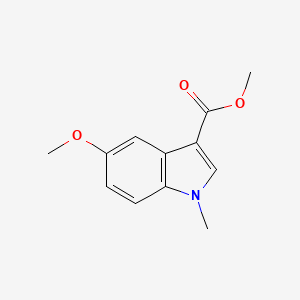
![5-([1,1'-Biphenyl]-4-yl)oxazole](/img/structure/B15068100.png)

